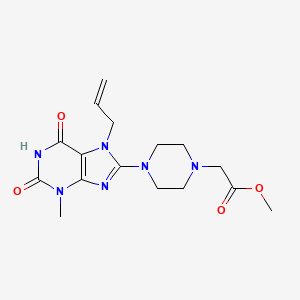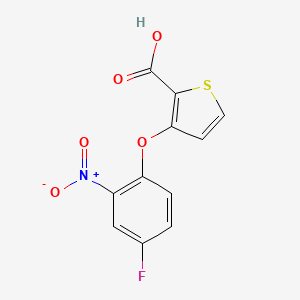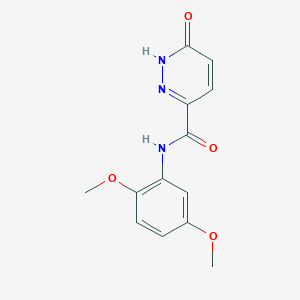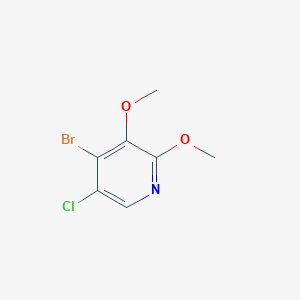![molecular formula C34H34N4O8S2 B2979302 4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide CAS No. 392326-74-8](/img/structure/B2979302.png)
4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains morpholine and sulfonyl groups . Morpholine is a common moiety in medicinal chemistry known for its versatility . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and is often used in the synthesis of sulfonamides .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and morpholinylsulfonyl groups. These groups could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the morpholinylsulfonyl and benzoyl groups. These groups could potentially undergo various chemical reactions, including nucleophilic substitutions or condensation reactions .Applications De Recherche Scientifique
Fluorescent Sensors and Probes
The compound’s unique structure makes it a promising candidate for designing fluorescent sensors. Researchers have explored its potential applications in detecting acidity, polarity, metal cations, and nitro-aromatic explosives . Its π-deficient character and availability of electron-lone pairs on the nitrogen atoms allow for tuning its electron-withdrawing strength. Additionally, controlled protonation of certain pyrimidine compounds, including this one, can lead to white light emission.
Organic Light Emitting Diodes (OLEDs)
Pyrimidine derivatives have been successfully employed as emitters in OLEDs, particularly for third-generation OLEDs based on thermally activated delayed fluorescence. The compound’s emission properties and stability make it an interesting candidate for use in OLEDs .
Two-Photon Absorption and Bio-imaging
4,6-Distyrylpyrimidine derivatives, including this compound, exhibit strong two-photon absorption properties. Researchers have developed numerous structures for bio-imaging applications, leveraging their ability to absorb light at longer wavelengths .
Optoelectronic Hybrid Materials
While not directly mentioned for this specific compound, related N,N’-diphenyl-N,N’-bis(1,1’-biphenyl)-4,4’-diamine derivatives have been used in organic–inorganic nanostructured hybrids. These hybrids, when combined with materials like anatase TiO2, can lead to interesting optoelectronic properties .
Synthetic Methods and Precursors
Understanding the synthetic pathways and intermediates for this compound is crucial. Researchers have reported the synthesis of related bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)amine, which serves as a precursor for preparing N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine . Such insights aid in optimizing the compound’s production.
Photophysical Properties and Solvatochromism
Detailed investigations into the compound’s photophysical properties, such as its emission behavior in different solvents, can provide valuable information. Researchers have observed solvatochromism, with emission ranging from blue in nonpolar n-heptane to orange in dichloromethane. Acid-induced shifts in charge transfer absorption bands and emission quenching have also been noted .
Safety and Hazards
Orientations Futures
Future research on this compound could involve studying its synthesis, physical and chemical properties, and potential biological activity. This could include conducting experimental studies to determine its solubility, stability, and reactivity, as well as in vitro and in vivo studies to investigate its potential biological effects .
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O8S2/c39-33(27-5-13-31(14-6-27)47(41,42)37-17-21-45-22-18-37)35-29-9-1-25(2-10-29)26-3-11-30(12-4-26)36-34(40)28-7-15-32(16-8-28)48(43,44)38-19-23-46-24-20-38/h1-16H,17-24H2,(H,35,39)(H,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNOHCGPUFIPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-nitro-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B2979221.png)
![3-[3-(4-Ethylpiperazin-1-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2979222.png)

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2979225.png)
![rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2979226.png)




![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2979235.png)

